2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid
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Overview
Description
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid is a compound with the molecular formula C11H12N2O3 and a molecular weight of 220.228 This compound is known for its unique structure, which includes a cyclopropane ring and a pyridine moiety
Preparation Methods
The synthesis of 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 4-pyridinylmethylamine under specific conditions to form the desired product . The reaction conditions often require the use of coupling agents and catalysts to facilitate the formation of the amide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropane or pyridine ring are replaced with other groups.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, given its ability to form stable amide bonds.
Industry: It is used in the development of new materials and chemicals due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and pyridine moiety allow it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(pyridin-4-yl)methyl]carbamoyl}cyclopropane-1-carboxylic acid stands out due to its unique combination of a cyclopropane ring and a pyridine moiety. Similar compounds include:
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but may lack the pyridine moiety.
Pyridine derivatives: These compounds contain the pyridine ring but may not have the cyclopropane structure.
Properties
IUPAC Name |
2-(pyridin-4-ylmethylcarbamoyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-5-9(8)11(15)16)13-6-7-1-3-12-4-2-7/h1-4,8-9H,5-6H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPTZEKLEDKFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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